molecular formula C16H12F2N2O2S B2978117 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea CAS No. 2380043-57-0

1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea

Cat. No. B2978117
M. Wt: 334.34
InChI Key: DKNQARCKZPLXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea, also known as DFTU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.

Biochemical And Physiological Effects

1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea, including the development of new drugs targeting specific diseases, the synthesis of new materials with unique properties, and the elucidation of its mechanism of action. Further research is needed to fully understand the potential applications of 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in various fields and to overcome its limitations.

Synthesis Methods

1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea can be synthesized using a variety of methods, including the reaction of 2,6-difluoroaniline with 4-(furan-3-yl)thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. In drug discovery, 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been used as a lead compound for the development of new drugs targeting various diseases. In material science, 1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-13-2-1-3-14(18)15(13)20-16(21)19-7-12-6-11(9-23-12)10-4-5-22-8-10/h1-6,8-9H,7H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNQARCKZPLXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

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